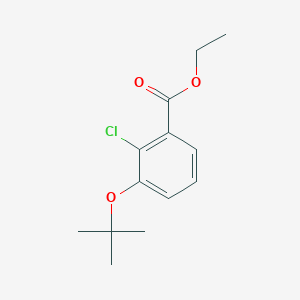
Ethyl 3-(tert-butoxy)-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(tert-butoxy)-2-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as ethers. Ethers are a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . They are used in a variety of applications including in dyes, perfumes, oils, waxes, and other industrial uses .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators . Another study reported the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) was shown to undergo controlled polymerization . Another study reported that tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions .Wissenschaftliche Forschungsanwendungen
Catalysts for Olefin Polymerization
Ethyl 3-(tert-butoxy)-2-chlorobenzoate and its derivatives have been explored as components in the synthesis of group 4 metal alkoxide complexes. These complexes serve as catalysts for olefin polymerization, a process crucial for producing high molecular weight polyethylene with a broad molecular weight distribution. Such catalysts are integral to the polymer industry for creating materials with specific properties for various applications, from packaging to automotive parts (Matilainen et al., 1996).
Analyzing Conformational Behavior
The compound's derivatives have also been studied for their conformational behavior in different chemical environments. For instance, research on trans-3-alkyl-2-chlorocyclohexanones, including derivatives of this compound, has provided insights into the effects of substituents on molecular conformation. This research is vital for understanding how molecular structure affects the physical and chemical properties of substances, which is crucial for drug design and material science (Denmark et al., 1990).
Hazard Evaluation in Polymerization Initiators
Another significant application is in the safety and hazard evaluation of tert-butyl peroxy-2-ethyl hexanoate (TBPO), where derivatives of this compound might be relevant. This research focuses on understanding the thermal decomposition and hazards associated with organic peroxides used as polymerization initiators. Knowing the thermal behavior and risks of these substances is crucial for ensuring safety in chemical manufacturing processes (Tsai et al., 2013).
Environmental Degradation of Fuel Oxygenates
The environmental fate and microbial degradation of fuel oxygenates, such as methyl tert-butyl ether (MTBE) and its analogs, is a field where this compound derivatives might be implicated. Research in this area aims to understand how these compounds, which can contaminate water supplies, are broken down in the environment. This is vital for assessing the environmental impact of fuel additives and developing strategies for pollution remediation (Fayolle et al., 2001).
Advancements in Nitrogen Source Reagents
This compound has also been utilized in developing nitrogen source reagents for intermolecular aminohydroxylation reactions. This chemical process is significant for synthesizing various organic compounds, including pharmaceuticals and polymers. The advancements in nitrogen source reagents enhance the efficiency and selectivity of chemical syntheses, making the production of complex molecules more accessible (Harris et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 2-chloro-3-[(2-methylpropan-2-yl)oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-5-16-12(15)9-7-6-8-10(11(9)14)17-13(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRFEOGOZXBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

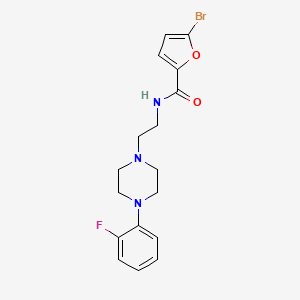
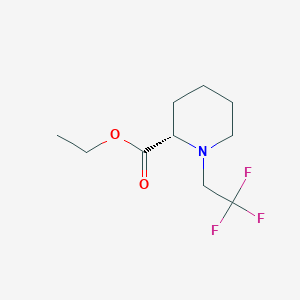
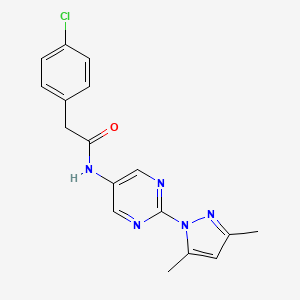
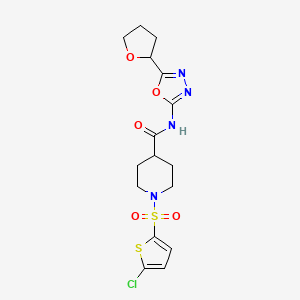
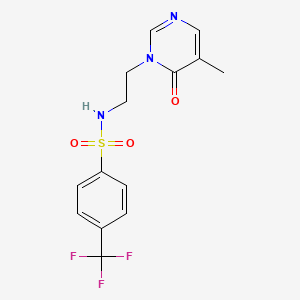
![4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2474263.png)
![4-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2474264.png)
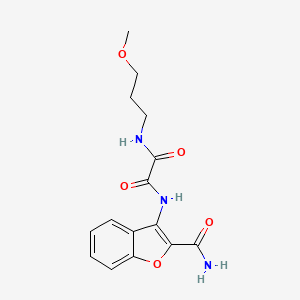
![4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B2474267.png)
![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)
![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)
![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2474273.png)